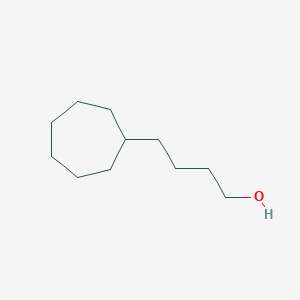![molecular formula C12H11N5OS B12904855 8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine CAS No. 696574-58-0](/img/structure/B12904855.png)
8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((3-Methoxyphenyl)thio)-1H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3-methoxyphenylthio group at the 8-position and an amino group at the 6-position. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-Methoxyphenyl)thio)-1H-purin-6-amine typically involves the introduction of the 3-methoxyphenylthio group to the purine ring. One common method is the nucleophilic substitution reaction where a suitable purine precursor is reacted with 3-methoxyphenylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-((3-Methoxyphenyl)thio)-1H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amino derivative.
Applications De Recherche Scientifique
8-((3-Methoxyphenyl)thio)-1H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-((3-Methoxyphenyl)thio)-1H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit purine metabolism enzymes, affecting DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
3-Methoxyphenylthio derivatives: Studied for their diverse biological activities.
Uniqueness
8-((3-Methoxyphenyl)thio)-1H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct biological properties compared to other similar compounds. Its combination of a methoxyphenylthio group and an amino group on the purine ring makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
696574-58-0 |
|---|---|
Formule moléculaire |
C12H11N5OS |
Poids moléculaire |
273.32 g/mol |
Nom IUPAC |
8-(3-methoxyphenyl)sulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5OS/c1-18-7-3-2-4-8(5-7)19-12-16-9-10(13)14-6-15-11(9)17-12/h2-6H,1H3,(H3,13,14,15,16,17) |
Clé InChI |
MAMYZXXYNCBLHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)SC2=NC3=NC=NC(=C3N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




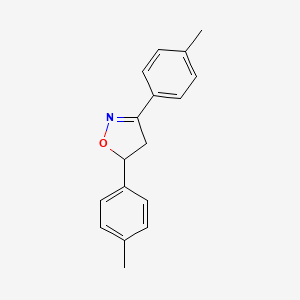
![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
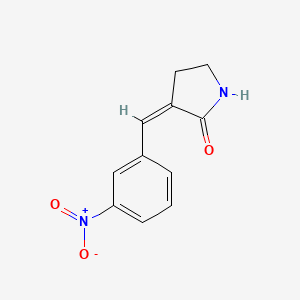
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

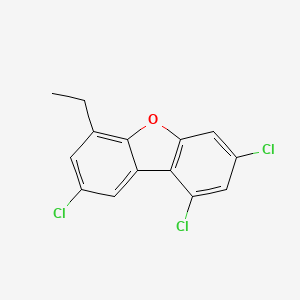

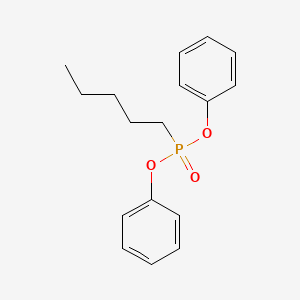
![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
